Cefazolin pivaloyl
Overview
Description
Cefazolin pivaloyl is a useful research compound. Its molecular formula is C16H20N4O4S3 and its molecular weight is 428.6 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
Cefazolin pivaloyl plays a crucial role in inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and final stage of bacterial cell wall synthesis . This interaction leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . The compound’s broad-spectrum activity is due to its ability to attain high serum levels and its rapid excretion via urine .
Cellular Effects
This compound affects various types of cells and cellular processes. It primarily targets bacterial cells, disrupting their cell wall synthesis and leading to cell death . In mammalian cells, this compound has been shown to have minimal toxicity, making it a suitable candidate for treating bacterial infections without significant adverse effects on host cells . The compound does not significantly impact cell signaling pathways, gene expression, or cellular metabolism in mammalian cells .
Molecular Mechanism
The molecular mechanism of this compound involves binding to specific penicillin-binding proteins (PBPs) within the bacterial cell wall . This binding inhibits the transpeptidation step of peptidoglycan synthesis, which is essential for bacterial cell wall integrity . The inhibition of this process leads to the activation of autolytic enzymes, resulting in cell lysis and death . This compound’s effectiveness is attributed to its high affinity for PBPs and its ability to resist degradation by beta-lactamases .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability over time, maintaining its antibacterial activity for extended periods . Studies have shown that the compound remains effective in inhibiting bacterial growth even after prolonged exposure . Its stability can be influenced by factors such as temperature and pH, which may affect its degradation rate . Long-term effects on cellular function have not shown significant adverse outcomes, indicating its suitability for extended use in clinical settings .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, the compound effectively treats bacterial infections without causing significant toxicity . At higher doses, this compound may cause adverse effects such as nephrotoxicity and gastrointestinal disturbances . Studies have identified a threshold dose beyond which the risk of toxicity increases, emphasizing the importance of adhering to recommended dosage guidelines .
Metabolic Pathways
This compound is primarily metabolized in the liver, where it undergoes hydrolysis to release the active cefazolin component . The metabolic pathways involve enzymes such as esterases, which facilitate the conversion of this compound to its active form . The compound’s metabolism does not significantly affect metabolic flux or metabolite levels, ensuring its efficacy and safety in clinical use .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It binds to serum proteins, which aids in its distribution to various tissues . The compound’s distribution is influenced by factors such as body weight and creatinine clearance, which can affect its pharmacokinetics . Continuous infusion of this compound has been shown to achieve better drug exposure and target attainment compared to intermittent dosing .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cell wall, where it exerts its antibacterial effects . The compound does not exhibit significant subcellular localization within mammalian cells, minimizing the risk of off-target effects . Its activity is directed towards bacterial cells, ensuring its efficacy in treating infections without compromising host cell function .
Properties
IUPAC Name |
(6R,7R)-7-(2,2-dimethylpropanoylamino)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S3/c1-7-18-19-15(27-7)26-6-8-5-25-12-9(17-14(24)16(2,3)4)11(21)20(12)10(8)13(22)23/h9,12H,5-6H2,1-4H3,(H,17,24)(H,22,23)/t9-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQNLAKCAGCVKA-BXKDBHETSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C(C)(C)C)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)C(C)(C)C)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2384108-14-7 | |
Record name | (6R,7R)-3-((5-Methyl-1,3,4-thiadiazol-2-ylthio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2384108147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEFAZOLIN PIVALOYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/705J53S4IH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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